molecular formula C19H12ClN3O4S B244985 N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide

N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide

Cat. No. B244985
M. Wt: 413.8 g/mol
InChI Key: OXGMYFKVNBUTJO-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods.

Scientific Research Applications

N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anticancer, antiviral, and antibacterial properties. It has also been studied for its potential as a fluorescent probe for imaging and detection of specific biomolecules.

Mechanism of Action

The mechanism of action of N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also interfere with the replication of certain viruses and bacteria.
Biochemical and Physiological Effects:
N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Additionally, it has been shown to have fluorescent properties that make it useful for imaging and detection of specific biomolecules.

Advantages and Limitations for Lab Experiments

One advantage of N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is its potential as a versatile tool for scientific research. It has potential applications in various fields, including cancer research, virology, and microbiology. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential as a fluorescent probe for imaging and detection of specific biomolecules. Additionally, it may be useful to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections.
In conclusion, N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is a compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has been synthesized using different methods. One of the methods involves the reaction of 5-chloro-2-aminobenzoxazole with cyclohexane-1,4-dione and thiocarbonyldiimidazole in the presence of a base. The reaction produces the desired compound in good yield and purity. Other methods involve the use of different starting materials and reagents.

properties

Molecular Formula

C19H12ClN3O4S

Molecular Weight

413.8 g/mol

IUPAC Name

N-[[(3Z)-3-(5-chloro-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H12ClN3O4S/c20-10-3-6-15-13(8-10)22-18(27-15)12-9-11(4-5-14(12)24)21-19(28)23-17(25)16-2-1-7-26-16/h1-9,22H,(H2,21,23,25,28)/b18-12-

InChI Key

OXGMYFKVNBUTJO-PDGQHHTCSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=C/C(=C/3\NC4=C(O3)C=CC(=C4)Cl)/C(=O)C=C2

SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C3NC4=C(O3)C=CC(=C4)Cl)C(=O)C=C2

Canonical SMILES

C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C3NC4=C(O3)C=CC(=C4)Cl)C(=O)C=C2

Origin of Product

United States

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